molecular formula C24H19N4NaO6S B14730060 2-Naphthalenesulfonic acid, 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((2-methoxyphenyl)azo)-, monosodium salt CAS No. 6470-23-1

2-Naphthalenesulfonic acid, 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((2-methoxyphenyl)azo)-, monosodium salt

Cat. No.: B14730060
CAS No.: 6470-23-1
M. Wt: 514.5 g/mol
InChI Key: BZGZXWDAYNJIFU-UHFFFAOYSA-M
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Description

2-Naphthalenesulfonic acid, 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((2-methoxyphenyl)azo)-, monosodium salt is a complex organic compound. It is primarily used in the dye and pigment industry due to its vibrant color properties. This compound is known for its stability and solubility in water, making it a valuable component in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((2-methoxyphenyl)azo)-, monosodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene, followed by diazotization and coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the sulfonation, diazotization, and coupling reactions are carried out sequentially. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((2-methoxyphenyl)azo)-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Conditions vary depending on the type of substitution, but typically involve catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as different sulfonic acids, amines, and quinones, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Naphthalenesulfonic acid, 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((2-methoxyphenyl)azo)-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic reagents.

    Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various molecular targets. The azo group allows it to form stable complexes with metals, which can be utilized in various applications. The sulfonic acid group enhances its solubility in water, facilitating its use in aqueous environments. The exact pathways and molecular targets can vary depending on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenesulfonic acid, 6-hydroxy-, monosodium salt
  • 4-Amino-2-naphthalenesulfonic acid
  • 4-Hydroxy-3-((2-methoxyphenyl)azo)-2-naphthalenesulfonic acid

Uniqueness

2-Naphthalenesulfonic acid, 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((2-methoxyphenyl)azo)-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability, solubility, and vibrant color make it particularly valuable in the dye and pigment industry, setting it apart from other similar compounds.

Properties

CAS No.

6470-23-1

Molecular Formula

C24H19N4NaO6S

Molecular Weight

514.5 g/mol

IUPAC Name

sodium;7-[(4-aminobenzoyl)amino]-4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C24H20N4O6S.Na/c1-34-20-5-3-2-4-19(20)27-28-22-21(35(31,32)33)13-15-12-17(10-11-18(15)23(22)29)26-24(30)14-6-8-16(25)9-7-14;/h2-13,29H,25H2,1H3,(H,26,30)(H,31,32,33);/q;+1/p-1

InChI Key

BZGZXWDAYNJIFU-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C4=CC=C(C=C4)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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